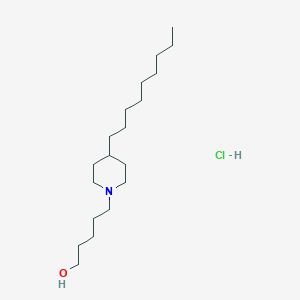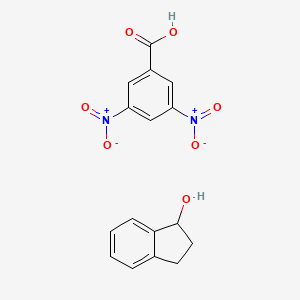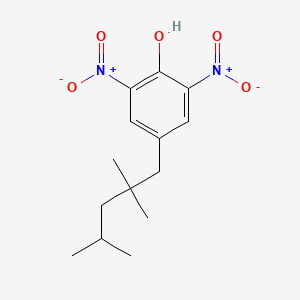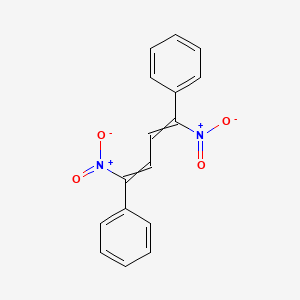
1,1'-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is a chemical compound characterized by the presence of two nitro groups attached to a butadiene backbone, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene typically involves the nitration of 1,4-diphenyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(1,4-diaminobuta-1,3-diene-1,4-diyl)dibenzene.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene has several applications in scientific research:
Biology: Potential use in studying the effects of nitro compounds on biological systems, including their interactions with enzymes and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Lacks the nitro groups, making it less reactive in redox reactions but still useful in cycloaddition reactions.
1,3-Dinitrobenzene: Contains nitro groups on a benzene ring but lacks the extended conjugated diene structure.
1,4-Dinitro-1,3-butadiene: Similar nitro and diene structure but without the phenyl groups, affecting its reactivity and applications.
Uniqueness
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is unique due to its combination of nitro groups and conjugated diene structure, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
Properties
CAS No. |
61208-80-8 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(1,4-dinitro-4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)15(13-7-3-1-4-8-13)11-12-16(18(21)22)14-9-5-2-6-10-14/h1-12H |
InChI Key |
CAEPTDBEQKDQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
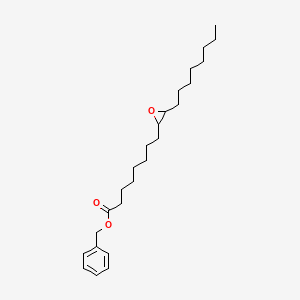

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
